![molecular formula C18H22O3 B4967863 1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B4967863.png)
1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene, also known as TAK-659, is a small molecule kinase inhibitor that has been extensively studied for its potential use in treating various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用機序
1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene exerts its anticancer activity by inhibiting the activity of several kinases that are involved in the growth and survival of cancer cells. One of the primary targets of this compound is Bruton's tyrosine kinase (BTK), which plays a critical role in the B-cell receptor signaling pathway. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis. This compound also inhibits other kinases, such as FLT3 and ITK, which are involved in the survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory activity against several kinases, including BTK, FLT3, and ITK. In preclinical studies, this compound has been shown to inhibit the growth and survival of cancer cells, induce apoptosis, and enhance the activity of other anticancer agents. This compound has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and low clearance.
実験室実験の利点と制限
1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene has several advantages for lab experiments, including its potent inhibitory activity against several kinases, its ability to enhance the activity of other anticancer agents, and its favorable pharmacokinetic properties. However, this compound also has some limitations, including its potential toxicity and the need for further optimization of its pharmacokinetic properties.
将来の方向性
There are several future directions for the research on 1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene. One direction is to further evaluate its efficacy in combination with other anticancer agents, such as immune checkpoint inhibitors and chemotherapy. Another direction is to optimize its pharmacokinetic properties to improve its efficacy and reduce its potential toxicity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and identify potential biomarkers for patient selection. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in patients with various types of cancer.
合成法
The synthesis of 1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene involves several steps, starting with the reaction of 3-ethoxyphenol with 2-bromoethyl ether to form the intermediate compound 2-(3-ethoxyphenoxy)ethyl bromide. This intermediate is then reacted with 3,5-dimethylphenol in the presence of a base to form the final product, this compound. The purity and yield of this compound can be improved by using various purification techniques such as column chromatography and recrystallization.
科学的研究の応用
1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene has been extensively studied for its potential use in treating various types of cancer, including lymphoma, leukemia, and solid tumors. This compound has shown potent inhibitory activity against several kinases, including BTK, FLT3, and ITK, which are involved in the growth and survival of cancer cells. This compound has also been shown to enhance the activity of other anticancer agents, such as rituximab and venetoclax, which makes it a promising candidate for combination therapy.
特性
IUPAC Name |
1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-4-19-16-6-5-7-17(13-16)20-8-9-21-18-11-14(2)10-15(3)12-18/h5-7,10-13H,4,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPRRCZRIDMIJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-1-[(2-chlorophenoxy)acetyl]-N-methyl-3-piperidinamine](/img/structure/B4967782.png)
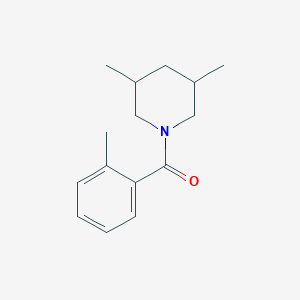
![9b-(4-chlorophenyl)-5-oxo-N-phenyl-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindole-1-carbothioamide](/img/structure/B4967812.png)
![N-(4-isopropylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4967827.png)
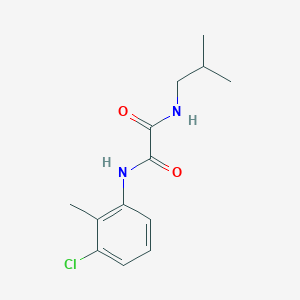
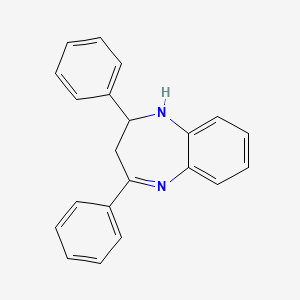
![3-({5-[4-(2-chlorophenyl)-1-piperazinyl]-2,4-dinitrophenyl}amino)phenol](/img/structure/B4967849.png)
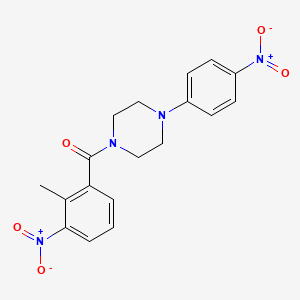
![methyl 5-benzyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4967864.png)
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2,5-dimethoxyphenyl)amino]acrylonitrile](/img/structure/B4967866.png)
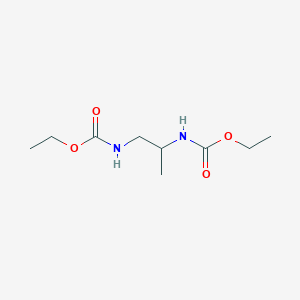
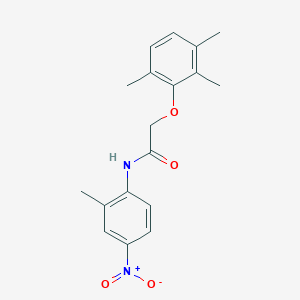

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B4967884.png)